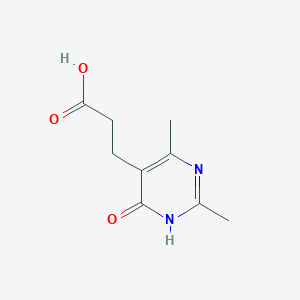

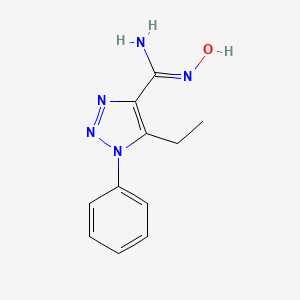

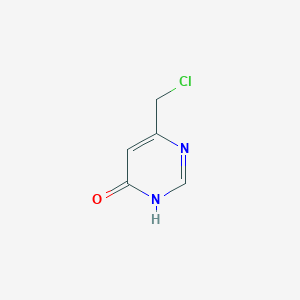

2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one

Overview

Description

2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one, also known as Aprepitant, is a selective neurokinin-1 (NK1) receptor antagonist. It was first approved by the US Food and Drug Administration (FDA) in 2003 for the prevention of chemotherapy-induced nausea and vomiting (CINV) in cancer patients. Since then, it has been extensively studied for its potential therapeutic applications in other areas, such as anxiety disorders, depression, pain, and addiction.

Scientific Research Applications

Medicinal Chemistry: Antiparasitic Agents

This compound has shown promise in the development of antiparasitic agents. A derivative, identified as a substituted 2-(3-aminophenyl)imidazopyridine analogue, exhibited strong in vitro antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African trypanosomiasis .

Biological Sensing and Imaging

In the field of biological sensing, boronic acids, which can be derived from similar compounds, have been utilized for their ability to interact with diols and strong Lewis bases. This interaction is fundamental in various sensing applications, including homogeneous assays and heterogeneous detection, potentially applicable for environmental monitoring and medical diagnostics .

Pharmaceutical Development: Protein Degraders

The compound’s derivatives have been used as functionalized Cereblon ligands for the development of protein degrader building blocks. These building blocks are crucial for the creation of a protein degrader library, which is a significant step in targeted protein degradation therapies .

Materials Science: Polyimide Aerogels

In materials science, derivatives of this compound have been cross-linked with tri(3-aminophenyl)phosphine oxide to synthesize polyimide aerogels. These aerogels exhibit remarkable thermal stability and are ideal for insulation materials in aerospace and other high-temperature applications .

Environmental Science: Molecularly Imprinted Polymers

Molecularly imprinted polymers (MIPs) are biomimetic systems that can sense environmental contaminants. The precise binding capabilities of MIPs, which could be enhanced by derivatives of this compound, allow for the detection of pollutants at trace levels without the need for complex sample preparation .

Chemistry: Suzuki–Miyaura Coupling

In organic chemistry, boronic acid derivatives are pivotal in Suzuki–Miyaura coupling reactions, a widely-applied method for forming carbon–carbon bonds. The compound’s derivatives could potentially serve as reagents in these reactions, contributing to the synthesis of various organic molecules .

properties

IUPAC Name |

2-(3-aminophenyl)-4-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-10-7-11(16)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGIACRJQWYQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501255843 | |

| Record name | 2-(3-Aminophenyl)-6-ethyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one | |

CAS RN |

1118787-02-2 | |

| Record name | 2-(3-Aminophenyl)-6-ethyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118787-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Aminophenyl)-6-ethyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501255843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)

![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)

![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1418195.png)

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)

![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)